molecular formula C11H10N2O3 B5607885 2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B5607885
M. Wt: 218.21 g/mol
InChI Key: OVBYGPJDKVCWCT-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-furylamine with a suitable diketone under acidic conditions can lead to the formation of the desired benzimidazole derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents and conditions.

Scientific Research Applications

2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can be compared with other similar compounds, such as:

    2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazole: This compound lacks the ketone group at the 4-position, which may affect its biological activity.

    2-(furan-2-yl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-amine: The presence of an amine group instead of a ketone can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-8-4-1-3-7-10(8)12-11(13(7)15)9-5-2-6-16-9/h2,5-6,15H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBYGPJDKVCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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